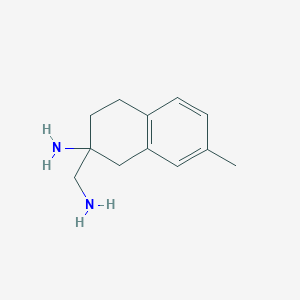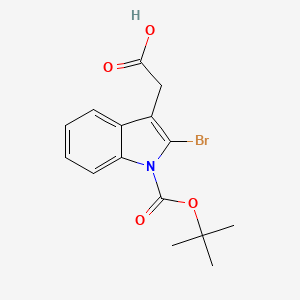
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce the bromine atom at the 2-position.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected indole.
Acetylation: The Boc-protected indole is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or other strong acids.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Deprotection: Formation of the free indole acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced indole derivatives.
科学的研究の応用
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and Boc group influence its reactivity and binding affinity to various enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Fluoro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Iodo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
Uniqueness
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The Boc protecting group also provides stability and selectivity in synthetic applications.
特性
分子式 |
C15H16BrNO4 |
|---|---|
分子量 |
354.20 g/mol |
IUPAC名 |
2-[2-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(20)17-11-7-5-4-6-9(11)10(13(17)16)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19) |
InChIキー |
BNYWHTVYWABMHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

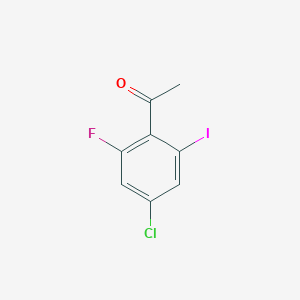
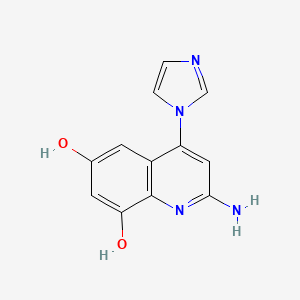

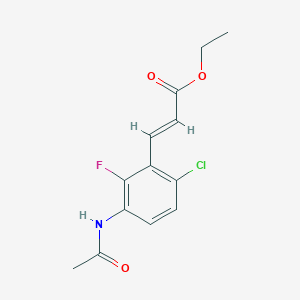


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
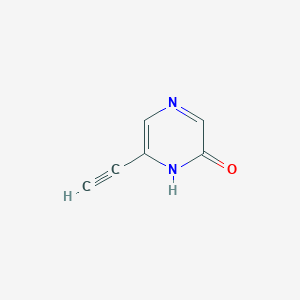
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)

